Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate: Chemical Structure, Physicochemical Properties, and Synthetic Applications
Ethyl 2-Cyano-3-(4-methoxyphenyl)acrylate: Chemical Structure, Physicochemical Properties, and Synthetic Applications
Executive Summary
In modern organic synthesis and drug development, functionalized α,β-unsaturated cyanoacrylates serve as highly versatile building blocks. Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate (CAS: 2286-29-5) stands out as a critical intermediate due to its unique "push-pull" electronic configuration. This technical whitepaper provides an in-depth analysis of its chemical structure, physicochemical properties, and field-proven synthetic methodologies. By understanding the causality behind its reactivity, researchers can leverage this compound for downstream applications ranging from the synthesis of biologically active 2-propenoylamides to advanced optoelectronic materials.
Chemical Structure & Molecular Characteristics
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate features a highly conjugated system characterized by three distinct functional moieties:
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Electron-Donating Group (EDG): A para-methoxy group (-OCH₃) on the phenyl ring that donates electron density via resonance (+R effect).
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Electron-Withdrawing Groups (EWG): A cyano group (-C≡N) and an ethyl ester group (-COOCH₂CH₃) situated on the α-carbon.
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Conjugated Alkene: The central α,β-unsaturated double bond that bridges the EDG and EWG systems.
This architecture creates a strong intramolecular charge transfer (ICT) axis. The resulting "push-pull" polarization significantly lowers the HOMO-LUMO energy gap, imparting distinct photophysical properties (such as UV absorption) and making the β-carbon highly electrophilic. Consequently, the molecule is exceptionally primed for Michael addition reactions, serving as a precursor for complex pharmacological scaffolds .
Stereochemically, the compound predominantly adopts a syn-periplanar conformation across the carbon-carbon double bond, typically crystallizing as the Z-isomer due to the minimization of steric hindrance between the bulky methoxyphenyl ring and the ester group.
Physicochemical Properties
Understanding the physicochemical profile of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is essential for predicting its behavior in biological assays and formulation matrices. The quantitative data below is aggregated from validated computational models and empirical databases.
| Property | Value |
| IUPAC Name | ethyl (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
| CAS Number | 2286-29-5 |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Exact Mass | 231.0895 Da |
| XLogP3 (Lipophilicity) | 2.4 |
| Topological Polar Surface Area (TPSA) | 59.3 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
| GHS Classification | Acute Tox. 4 (Oral); H302 Harmful if swallowed |
Data Interpretation: With an XLogP3 of 2.4 and a TPSA of 59.3 Ų, this compound strictly adheres to Lipinski's Rule of Five, indicating favorable membrane permeability and oral bioavailability characteristics if utilized directly as a pharmacophore.
Reaction Mechanisms: The Knoevenagel Condensation
The most efficient and atom-economical route to synthesize ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is via the Knoevenagel condensation . Historically, this required volatile organic solvents (like toluene) and toxic amine catalysts (like piperidine). However, modern green chemistry protocols utilize ionic liquids, such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), in aqueous media .
Mechanistic Causality
The acetate anion of [Bmim][OAc] acts as a mild base, selectively deprotonating the highly acidic active methylene of ethyl cyanoacetate to form a stabilized enolate. The imidazolium cation stabilizes the transition state via hydrogen bonding. The enolate then executes a nucleophilic attack on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. Subsequent protonation and dehydration (elimination of water) yield the highly conjugated target molecule.
Fig 1. Mechanistic pathway of the Knoevenagel condensation forming the target acrylate.
Detailed Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol details a self-validating, eco-friendly synthesis workflow.
Why this protocol is self-validating: By conducting the reaction in an aqueous medium, the highly lipophilic product (XLogP3 = 2.4) naturally precipitates out of solution as it forms. This phase separation actively drives the reaction equilibrium forward (Le Chatelier’s principle) and provides an immediate visual indicator of reaction progress, eliminating the need for complex continuous monitoring.
Step-by-Step Methodology
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Reagent Preparation: To a 25 mL round-bottom flask, add 1.0 mmol of 4-methoxybenzaldehyde and 1.0 mmol of ethyl cyanoacetate.
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Catalyst & Solvent Introduction: Add 5.0 mL of double-distilled water to the flask. Introduce 20 mol% of [Bmim][OAc].
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Insight: The aqueous medium forces the hydrophobic organic reagents into concentrated micro-droplets (the hydrophobic effect), drastically increasing the effective local molarity and accelerating the reaction rate.
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Reaction Execution: Stir the mixture vigorously at room temperature. The reaction typically reaches completion within 30 to 60 minutes. Monitor via Thin Layer Chromatography (TLC) using an eluent system of n-hexane:ethyl acetate (4:1) to confirm the disappearance of the aldehyde spot.
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Quenching & Isolation: Once TLC confirms completion, add 5.0 mL of ice-cold water to the flask to maximize the precipitation of the product. Filter the resulting insoluble solid under a vacuum.
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Washing & Purification: Wash the filter cake thoroughly with cold water to remove any residual ionic liquid, followed by a minor wash with cold ethanol. If analytical-grade purity (>99%) is required for pharmaceutical screening, recrystallize the solid from hot ethanol.
Fig 2. Step-by-step green synthesis workflow utilizing an aqueous ionic liquid system.
Applications in Drug Development & Materials Science
The utility of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate extends far beyond its role as a simple intermediate:
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Medicinal Chemistry: It is heavily utilized as a precursor for synthesizing 2-propenoylamides and 2-propenoates. The electrophilic nature of the β-carbon allows for the facile introduction of various nucleophilic pharmacophores, which are currently being evaluated for antimicrobial and enzyme-inhibitory activities .
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Material Science: The rigid, highly conjugated, and polarized structure of this molecule makes it a candidate for integration into liquid crystalline polymers. Furthermore, its strong UV absorption profile (driven by the push-pull chromophore) shares structural homology with commercial UV filters (e.g., octocrylene), making it valuable in the development of novel photostabilizers and optoelectronic coatings.
References
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National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 1549779, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate." PubChem Database. Available at:[Link]
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Al Ans, S.A.M., & Makone, S.S. "Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation." ResearchGate. Available at:[Link]
